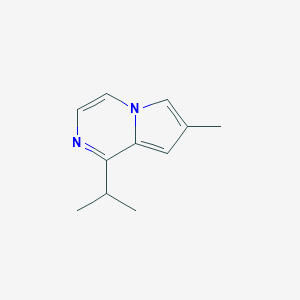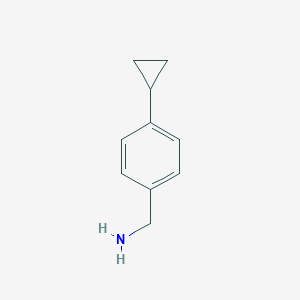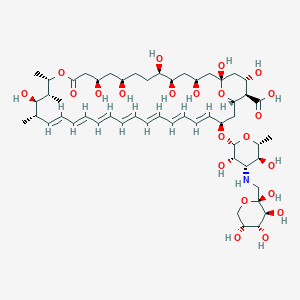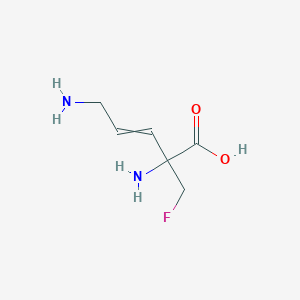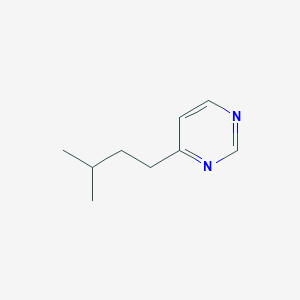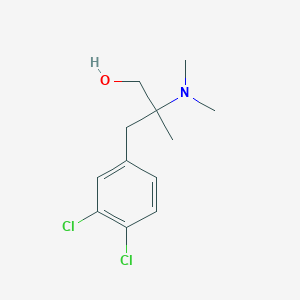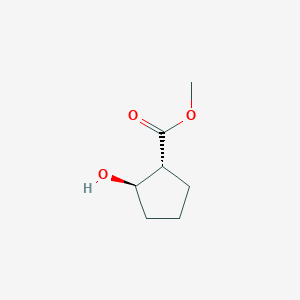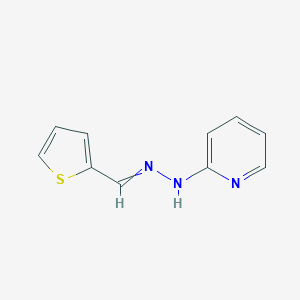
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine, also known as TPA-023, is a small molecule compound that has gained significant attention in the field of neuroscience. It is a selective agonist for the GABA-A receptor subtype, which plays a crucial role in the regulation of neuronal excitability in the central nervous system. TPA-023 has been studied extensively for its potential therapeutic applications in treating a variety of neurological disorders, including anxiety, depression, and epilepsy.
Mechanism Of Action
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine selectively binds to the GABA-A receptor subtype, which is responsible for the majority of inhibitory neurotransmission in the central nervous system. When N-(thiophen-2-ylmethylideneamino)pyridin-2-amine binds to the GABA-A receptor, it enhances the activity of the receptor, leading to increased neuronal inhibition. This results in a reduction in neuronal excitability, which can lead to anxiolytic, antidepressant, and anticonvulsant effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine are primarily related to its effects on the GABA-A receptor. N-(thiophen-2-ylmethylideneamino)pyridin-2-amine enhances the activity of the receptor, leading to increased neuronal inhibition. This can result in a reduction in anxiety and depression symptoms, as well as a reduction in seizure activity. Additionally, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have a potential role in treating substance use disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in lab experiments is its high selectivity for the GABA-A receptor subtype. This allows researchers to specifically target this receptor and study its effects on neuronal activity. Additionally, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been extensively studied, and its synthesis method has been optimized to achieve high purity and yield. However, one limitation of using N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in lab experiments is that its effects may not translate directly to humans, as animal models may not accurately reflect the complexity of human neurological disorders.
Future Directions
There are several potential future directions for research on N-(thiophen-2-ylmethylideneamino)pyridin-2-amine. One area of interest is the potential use of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in treating substance use disorders. Additionally, further research is needed to determine the long-term safety and efficacy of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine in humans. Finally, there is potential for the development of new compounds based on N-(thiophen-2-ylmethylideneamino)pyridin-2-amine that may have improved selectivity and efficacy for the GABA-A receptor subtype.
Synthesis Methods
The synthesis of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine involves several steps, starting with the reaction of 2-aminopyridine with thiophene-2-carbaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the final product, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine. The synthesis of N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been optimized to achieve high purity and yield, making it suitable for use in various research studies.
Scientific Research Applications
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been extensively studied for its potential therapeutic applications in treating various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has also been studied for its anticonvulsant properties and has shown promising results in reducing seizure activity in animal models of epilepsy. Additionally, N-(thiophen-2-ylmethylideneamino)pyridin-2-amine has been studied for its potential use in treating alcohol and opioid addiction, as it has been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models.
properties
CAS RN |
123354-90-5 |
|---|---|
Product Name |
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine |
Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethylideneamino)pyridin-2-amine |
InChI |
InChI=1S/C10H9N3S/c1-2-6-11-10(5-1)13-12-8-9-4-3-7-14-9/h1-8H,(H,11,13) |
InChI Key |
WSSYFBKJUAUOLO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CC=CS2 |
synonyms |
2-thiophenaldehyde 2-pyridylhydrazone TAPH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




